![molecular formula C26H44O9 B1676865 莫匹罗星 CAS No. 12650-69-0](/img/structure/B1676865.png)
莫匹罗星
描述
Pseudomonas fluorescens. It is primarily used to treat superficial skin infections such as impetigo and folliculitis, and it is also effective against methicillin-resistant Staphylococcus aureus (MRSA) when present in the nasal passages . Mupirocin works by inhibiting bacterial protein synthesis, making it a valuable tool in combating bacterial infections .
科学研究应用
Clinical Applications
Mupirocin is primarily used for:
- Treatment of Skin Infections : It is effective against impetigo and other skin infections caused by Staphylococcus aureus and Streptococcus pyogenes. Clinical trials have shown that mupirocin monotherapy can successfully treat these infections with a high success rate (over 85% in impetigo cases) .
- Nasal Decolonization : Mupirocin is widely employed in healthcare settings to eradicate nasal carriage of MRSA. A study indicated that a five-day course of intranasal mupirocin significantly reduced MRSA nasal colonization among patients, achieving a success rate of 98.8% .
- Wound Healing : Recent research has highlighted mupirocin's role in promoting wound healing beyond its antibacterial properties. It stimulates growth factor production, enhancing keratinocyte proliferation and contributing to faster wound closure .
Table 1: Efficacy of Mupirocin in Clinical Trials
Study Reference | Patient Population | Intervention | Outcome | Success Rate |
---|---|---|---|---|
Wang et al. (2021) | Cardiac surgery patients | Mupirocin vs. Conventional therapy | Reduced SSIs | RR=0.54 |
Jiang et al. (2020) | Various surgical patients | Mupirocin dressings | SSI rate reduction | OR=1.076 |
Yan et al. (2014) | Diabetic foot ulcers | Mupirocin + infrared irradiation vs. povidone-iodine | Total effective rate | 90.91% vs 72.73% |
Resistance Considerations
While mupirocin is effective, resistance can develop, particularly with prolonged use. Studies indicate that recolonization rates post-treatment can be significant, necessitating strategies for monitoring and managing resistance .
Table 2: Resistance Patterns Observed
Study Reference | Population Studied | Resistance Rate Post-Treatment |
---|---|---|
Kamlungmak et al. (2021) | MRSA carriers | Recolonization in 39% after treatment |
PubMed Trial Data (2024) | HIV-infected patients | 71% remained free at 12 weeks |
Case Studies and Research Findings
Several studies have documented the clinical effectiveness of mupirocin:
- A randomized clinical trial demonstrated that mupirocin effectively eradicated nasal Staphylococcus aureus carriage in HIV-infected patients, with a significant reduction in recolonization compared to placebo .
- In a cohort study involving patients with chronic liver diseases, mupirocin treatment led to significant reductions in MRSA colonization rates, showcasing its utility in vulnerable populations .
Future Directions and Research Needs
Research continues to explore the broader applications of mupirocin beyond traditional uses:
- Investigating its potential role in treating chronic wounds and enhancing healing through anti-inflammatory mechanisms.
- Developing strategies to mitigate resistance development while maintaining its therapeutic efficacy.
作用机制
Target of Action
Mupirocin, also known as pseudomonic acid A, is a unique antibacterial agent that primarily targets bacterial protein synthesis . The primary target of Mupirocin is the bacterial enzyme isoleucyl-tRNA synthetase . This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of isoleucine to its corresponding tRNA molecule .
Mode of Action
Mupirocin exerts its antimicrobial activity by reversibly inhibiting the activity of bacterial isoleucyl-tRNA synthetase . This inhibition prevents the conversion of isoleucine and tRNA to isoleucine-charged transfer RNA, thereby inhibiting bacterial protein synthesis .
Biochemical Pathways
Mupirocin’s unique mechanism of action affects the protein synthesis pathway in bacteria. By inhibiting isoleucyl-tRNA synthetase, Mupirocin disrupts the normal process of protein synthesis, leading to a decrease in cellular protein levels and ultimately causing bacterial death . The biosynthetic pathway of Mupirocin involves a complex series of reactions catalyzed by a variety of enzymes .
Pharmacokinetics
It is primarily used to treat impetigo and secondary skin infections caused by Staphylococcus aureus and Streptococcus pyogenes . The absorption, distribution, metabolism, and excretion (ADME) properties of Mupirocin contribute to its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of protein synthesis by Mupirocin leads to a decrease in cellular protein levels, causing bacterial death . This results in the effective treatment of bacterial skin infections. Mupirocin has shown excellent efficacy in treating primary and secondary superficial skin infections, with clinical evidence suggesting its potential role in eradicating nasal carriage of Staphylococci when administered intranasally .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Mupirocin. For instance, the prevalence of Mupirocin resistance in certain environments can affect its efficacy . Increased use of Mupirocin can lead to the development of resistance, with reports indicating a strong association between previous Mupirocin exposure and both low-level and high-level Mupirocin resistance . Therefore, continuous screening for Mupirocin resistance in clinical settings is crucial to guide treatment and prescribing practices .
生化分析
Biochemical Properties
Mupirocin interacts with various enzymes and proteins in biochemical reactions. It primarily works by inhibiting bacterial protein synthesis . This is achieved by inhibiting the activity of bacterial isoleucyl-tRNA synthetase , which prevents the conversion of isoleucine and tRNA to isoleucine-charged transfer RNA, thus decreasing its cellular levels inside the cells and causing bacterial death .
Cellular Effects
Mupirocin has significant effects on various types of cells and cellular processes. It is used to treat impetigo and secondary skin infections caused by Staphylococcus aureus and Streptococcus pyogenes . It inhibits protein synthesis in targeted bacteria, thereby affecting cell function . The therapeutic efficiency of Mupirocin is hampered due to protein binding and drug resistance caused by frequent use .
Molecular Mechanism
Mupirocin exerts its effects at the molecular level primarily by inhibiting bacterial protein synthesis . It inhibits the enzyme isoleucyl-tRNA synthetase, thereby preventing the conversion of isoleucine and tRNA to isoleucine-charged transfer RNA . This leads to a decrease in the cellular levels of isoleucine-charged transfer RNA inside the cells, causing bacterial death .
Dosage Effects in Animal Models
The effects of Mupirocin vary with different dosages in animal models
Metabolic Pathways
Mupirocin is involved in certain metabolic pathways. The biosynthetic pathway of Mupirocin belongs to the trans-AT group in which acyltransferase activity is provided by a separate polypeptide .
准备方法
Synthetic Routes and Reaction Conditions: Mupirocin is produced through fermentation using Pseudomonas fluorescens. The biosynthetic pathway involves a series of enzymatic reactions that convert simple precursors into the complex structure of mupirocin . The key enzymes involved are type I polyketide synthases, which facilitate the formation of the polyketide backbone .
Industrial Production Methods: Industrial production of mupirocin involves the fermentation of Pseudomonas fluorescens in large bioreactors. The fermentation broth is then subjected to extraction and purification processes to isolate mupirocin. The final product is formulated into topical ointments or creams for medical use .
化学反应分析
Types of Reactions: Mupirocin undergoes various chemical reactions, including esterification and hydrolysis. It is relatively stable under normal conditions but can be hydrolyzed to its inactive form under acidic or basic conditions .
Common Reagents and Conditions:
Esterification: Involves the reaction of mupirocin with alcohols in the presence of acid catalysts.
Hydrolysis: Occurs in the presence of water and can be accelerated by acidic or basic conditions.
Major Products: The primary product of mupirocin hydrolysis is pseudomonic acid, which is inactive against bacteria .
相似化合物的比较
Neosporin: A topical antibiotic that contains neomycin, polymyxin B, and bacitracin.
Retapamulin: Another topical antibiotic used to treat skin infections.
Bacitracin: A topical antibiotic that interferes with bacterial cell wall synthesis.
Uniqueness of Mupirocin: Mupirocin is unique due to its specific mechanism of action, which targets isoleucyl transfer-RNA synthetase. This specificity reduces the likelihood of cross-resistance with other antibiotics, making mupirocin a valuable option for treating resistant bacterial infections .
生物活性
Mupirocin is a topical antibiotic primarily used for the treatment of skin infections caused by certain bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes. Its unique mechanism of action, pharmacokinetics, and resistance patterns are critical for understanding its biological activity.
Mupirocin inhibits bacterial protein synthesis by binding to bacterial isoleucyl-tRNA synthetase. This binding prevents the incorporation of isoleucine into proteins, effectively halting bacterial growth. Mupirocin's specificity for bacterial enzymes over mammalian enzymes contributes to its low toxicity in humans, making it a preferred choice for topical applications.
Pharmacokinetics
Mupirocin is poorly absorbed through intact skin, which limits systemic exposure and side effects. The pharmacokinetic profile shows that after topical application, mupirocin reaches peak concentrations in the skin quickly, with minimal systemic absorption. This characteristic is particularly advantageous in treating localized infections without affecting the broader microbiome.
Resistance Patterns
Resistance to mupirocin has been documented, primarily in Staphylococcus epidermidis and Staphylococcus aureus. A study indicated that mupirocin resistance was found in 14.8% of S. epidermidis isolates and between 1.7% and 6.5% in other species . The emergence of resistance can be attributed to mutations in the isoleucyl-tRNA synthetase gene, leading to reduced binding affinity for mupirocin.
Clinical Applications
Mupirocin is widely used for:
- Nasal Decolonization : It is effective in reducing nasal carriage of methicillin-resistant Staphylococcus aureus (MRSA) prior to surgical procedures.
- Skin Infections : Mupirocin ointment is commonly prescribed for impetigo and other superficial skin infections.
- Wound Management : It aids in preventing infections in minor cuts and abrasions.
Case Studies
- Nasal Decolonization : A randomized controlled trial demonstrated that mupirocin significantly reduced MRSA colonization in patients undergoing orthopedic surgery, leading to lower infection rates postoperatively .
- Impetigo Treatment : In a clinical setting, mupirocin ointment was shown to be effective against impetigo caused by S. aureus, with a cure rate exceeding 90% after a 5-day treatment course .
- Resistance Monitoring : A longitudinal study monitored mupirocin resistance among clinical isolates, revealing an increase in resistant strains over five years, highlighting the need for ongoing surveillance and stewardship programs .
Research Findings
Recent research has focused on the implications of mupirocin resistance and alternative treatments:
- Combination Therapy : Studies suggest that combining mupirocin with other antibiotics may enhance efficacy against resistant strains. For instance, using mupirocin alongside fusidic acid has shown synergistic effects against certain resistant bacteria .
- Alternative Antimicrobials : The antibiotic development pipeline includes new agents that may serve as alternatives to mupirocin, especially in cases where resistance is prevalent .
属性
IUPAC Name |
9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29)/b16-13+/t17-,18-,19-,20-,21-,24+,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINDHVHHQZYEEK-HBBNESRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)[C@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046438 | |
Record name | Mupirocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Mupirocin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014554 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.65e-02 g/L | |
Record name | Mupirocin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014554 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Mupirocin specifically and reversibly binds to bacterial isoleucyl transfer-RNA (tRNA) synthetase, which is an enzyme that promotes the conversion of isoleucine and tRNA to isoleucyl-tRNA. Inhibition of this enzyme subsequently leads to the inhibition of the bacterial protein and RNA synthesis. Mupirocin is bacteriostatic at lower concentrations but it exerts bactericidal effects with prolonged exposure, killing 90-99% of susceptible bacteria over a 24 hour period. | |
Record name | Mupirocin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00410 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
12650-69-0 | |
Record name | Mupirocin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12650-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mupirocin [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mupirocin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00410 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mupirocin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mupirocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonanoic acid, 9-[[(2Z)-3-methyl-1-oxo-4-[(2S,3R,4R,5S)-tetrahydro-3,4-dihydroxy-5-[[(2S,3S)-3-[(1S,2S)-2-hydroxy-1-methylpropyl]-2-oxiranyl]methyl]-2H-pyran-2-yl]-2-buten-1-yl]oxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MUPIROCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0GX863OA5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Mupirocin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014554 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
77-78, 77 - 78 °C | |
Record name | Mupirocin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00410 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mupirocin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014554 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。